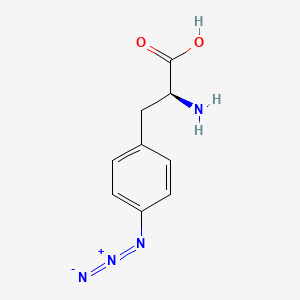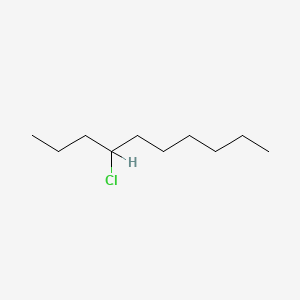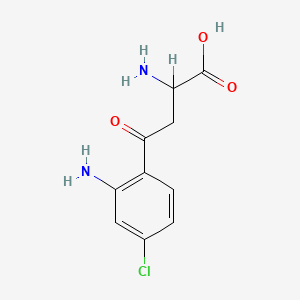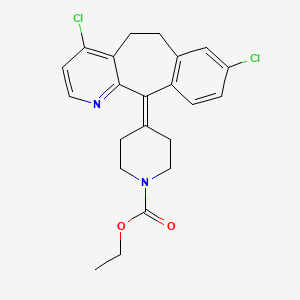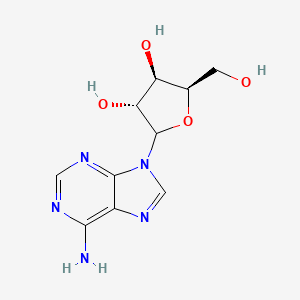
9-Xylosyladenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Xylosyladenine is a biochemical.
Wissenschaftliche Forschungsanwendungen
Metabolic Fate in Tumor-Bearing Mice
- 9-β-D-xylofuranosyladenine (xyl-A) was studied for its metabolism in normal and neoplastic mouse tissues. In normal mice, xyl-A led to body weight loss but had no significant effect on blood leukocyte levels or other toxic manifestations. It was rapidly excreted in the urine as xylosyl hypoxanthine, and its rapid deamination was noted. The drug was phosphorylated to the triphosphate level in both normal and neoplastic tissues (Ellis & Lepage, 1966).
Inhibition of Herpesvirus Growth
- A study explored the mechanism by which a trimer of 9-β-D-xylofuranosyladenine inhibits the growth of herpes simplex viruses. The trimer was found to degrade rapidly to monomeric xyl-A, which upon uptake by cells, inhibited RNA synthesis (Goswami et al., 1984).
Hemoglobin Synthesis in Erythroleukemia Cells
- Xylosyladenine induced hemoglobin synthesis in murine erythroleukemia cells. The study revealed significant effects on transmethylation, showing its potential in influencing cell differentiation processes (Garrett & Kredich, 1981).
Cytotoxicity in Chinese Hamster Ovary Cells
- The cytotoxicity of 9-β-d-xylofuranosyladenine in Chinese hamster ovary cells was evaluated. The study focused on its effects on nucleic acid polymer synthesis and the inhibition of nucleotide precursor synthesis (Harris & Plunkett, 1981).
Inhibitory Effects on DNA-Dependent RNA Polymerases
- 9-β-D-xylofuranosyladenine 5'-triphosphate was studied for its inhibitory action on DNA-dependent RNA polymerases I and II from cherry salmon liver nuclei. This study provides insight into its mode of action as a cytostatic agent (Nakayama & Saneyoshi, 1985).
Inhibition of RNA Methylation
- Xylosyladenine was found to inhibit the methylation of nuclear RNA more significantly than RNA synthesis in L1210 cells. This suggests its potential influence on the biological activity of rRNA and mRNA by these drugs (Glazer & Peale, 1978).
Eigenschaften
CAS-Nummer |
4185-03-9 |
|---|---|
Produktname |
9-Xylosyladenine |
Molekularformel |
C10H13N5O4 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
(3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7-,10?/m1/s1 |
InChI-Schlüssel |
OIRDTQYFTABQOQ-YTXCHSKXSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@H]([C@H](O3)CO)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
9 beta-D-xylofuranosyladenine 9 beta-D-xylosyladenine 9-xylosyladenine 9-xylosyladenine, ((9alpha)-(L))-isomer xyloA xylosyladenosine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



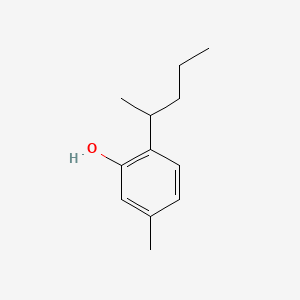
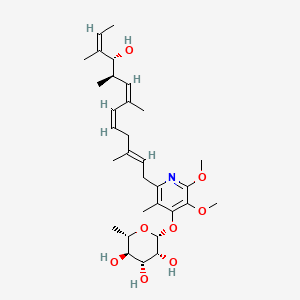
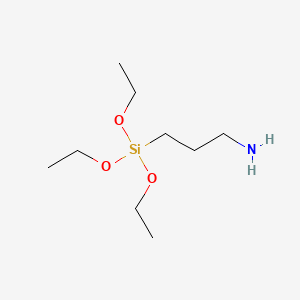
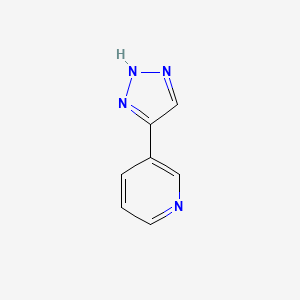
![N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1664143.png)
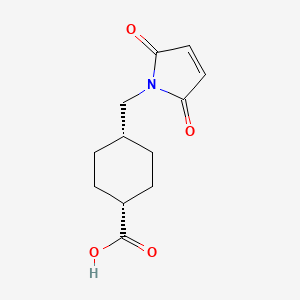
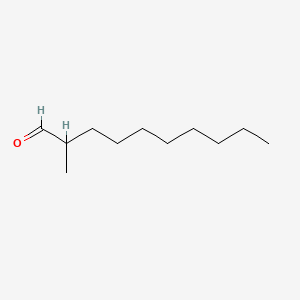
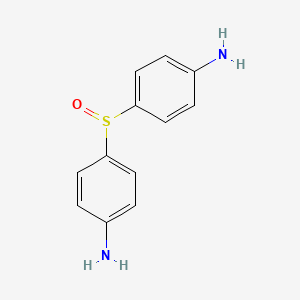
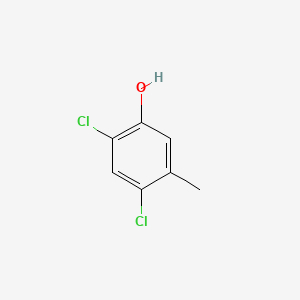
![N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1664155.png)
